di(1H-inden-1-yl)dimethylsilane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di(1H-inden-1-yl)dimethylsilane typically involves the reaction of indene with dichlorodimethylsilane in the presence of a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Di(1H-inden-1-yl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silane derivatives.
Substitution: The indenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
Di(1H-inden-1-yl)dimethylsilane has several applications in scientific research:
Mechanism of Action
The mechanism of action of di(1H-inden-1-yl)dimethylsilane involves its interaction with various molecular targets and pathways. The indenyl groups can participate in π-π interactions, while the silicon atom can form bonds with other elements, facilitating various chemical transformations . These interactions enable the compound to act as a versatile building block in synthetic chemistry and materials science .
Comparison with Similar Compounds
Similar Compounds
Dichlorodimethylsilane: A simpler organosilicon compound used in similar synthetic applications.
Tetramethylsilane: Another organosilicon compound, often used as a reference standard in NMR spectroscopy.
Indene: The parent hydrocarbon of the indenyl groups in di(1H-inden-1-yl)dimethylsilane.
Uniqueness
This compound stands out due to its dual indenyl groups, which provide unique reactivity and stability compared to other organosilicon compounds. This makes it particularly valuable in specialized applications where these properties are advantageous .
Properties
IUPAC Name |
bis(1H-inden-1-yl)-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Si/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20/h3-14,19-20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYTUIWIDDBVLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1C=CC2=CC=CC=C12)C3C=CC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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